6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Nuclear Receptor Modulation LXRβ Agonism Structure-Activity Relationship (SAR)

This 6,8-dimethyl-substituted benzoxazinone is a uniquely selective fragment. It delivers weak but confirmed LXRβ engagement (Ki=62 µM, EC50=593 µM) while showing zero xanthine oxidase activity at 50 µg/mL, making it an ideal negative control. Its substitution pattern is essential for generating potent PR antagonists. Choose this compound to probe nuclear receptor selectivity and de-risk your lead optimization program. Standard R&D quantities available.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B13638412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)COC(=O)N2)C
InChIInChI=1S/C10H11NO2/c1-6-3-7(2)9-8(4-6)5-13-10(12)11-9/h3-4H,5H2,1-2H3,(H,11,12)
InChIKeyQQIZFHIMJUBDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one: Benzoxazinone Scaffold and Procurement Considerations


6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 2138345-00-1) is a heterocyclic building block belonging to the 1H-benzo[d][1,3]oxazin-2(4H)-one class [1]. This scaffold features a fused benzene and 1,3-oxazin-2-one ring, with methyl substituents at the 6- and 8-positions . While many benzoxazinones are explored for biological activity, this specific compound's primary utility lies in its role as a synthetic intermediate or fragment for further derivatization, with documented activity data limited to specific receptor binding assays [2].

6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one: Structural Nuances That Preclude Simple Interchange


Substitution within the benzoxazinone class is not interchangeable. The precise position of methyl groups on the benzo ring dictates electronic distribution, steric hindrance, and, critically, biological target engagement. For instance, moving a methyl group from the 8- to the 7-position or altering the heterocyclic core from a 1,3-oxazin-2-one to a 1,4-oxazin-3-one can abolish or invert activity at nuclear receptors like LXRβ [1]. The specific 6,8-dimethyl substitution pattern creates a unique molecular topology that is a key determinant of its reported binding affinity and selectivity profile relative to other benzoxazinone analogs [2].

6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one: Quantitative Differentiation vs. Key Analogs


LXRβ Binding Affinity: 6,8-Dimethyl Analog Exhibits Measurable Engagement vs. Inactive Core Scaffold

6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one demonstrates measurable binding to the human Liver X Receptor beta (LXRβ) ligand-binding domain [1]. While the affinity is weak (Ki = 62,000 nM), it provides a defined starting point for SAR studies. In contrast, the unsubstituted 1H-benzo[d][1,3]oxazin-2(4H)-one core scaffold (CAS: 13213-88-2) shows no reported affinity for LXRβ in the same assay context, indicating that the 6,8-dimethyl substitution is essential for any LXRβ engagement [2].

Nuclear Receptor Modulation LXRβ Agonism Structure-Activity Relationship (SAR)

LXRβ Functional Activity: 6,8-Dimethyl Substitution Confers Agonist Activity Absent in Regioisomers

In a cellular functional assay, 6,8-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one acts as a weak agonist of LXRβ with an EC50 of 593,000 nM [1]. This functional activity is regiospecific: the 1,6-dimethyl isomer (CAS: 1696777-45-3) is not reported to exhibit LXRβ agonism, despite having the same molecular formula [2]. This demonstrates that the 6,8-dimethyl substitution pattern is critical for eliciting a functional response, whereas the 1,6-dimethyl arrangement fails to activate the receptor.

Functional Selectivity LXRβ Transactivation Nuclear Receptor Pharmacology

Xanthine Oxidase Inhibition: 6,8-Dimethyl Analog is Inactive, in Contrast to Other Benzoxazinones

6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one shows no inhibitory activity against xanthine oxidase at a concentration of 50 µg/mL . This negative result is informative when compared to other benzoxazinone derivatives that have demonstrated potent xanthine oxidase inhibition (e.g., certain 3,4-dihydro-2H-1,3-benzoxazin-4-one analogs with IC50 values in the low micromolar range) [1]. The lack of activity at this target suggests a degree of selectivity that may be valuable in applications where off-target xanthine oxidase inhibition is undesirable.

Enzyme Inhibition Selectivity Profiling Xanthine Oxidase

Progesterone Receptor Modulation: 6,8-Dimethyl Substitution is a Key Determinant of Antagonist Activity

Within the 6-aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-one series, the 6,8-dimethyl substitution is a critical structural feature for potent progesterone receptor (PR) antagonism [1]. Analogs lacking the 6,8-dimethyl groups, such as the 6-unsubstituted or 6-mono-methyl derivatives, exhibit significantly reduced PR antagonist potency (e.g., >10-fold shift in IC50) in T47D cell-based assays [2]. While the target compound itself is an intermediate, this SAR data underscores the essential role of the 6,8-dimethyl motif for achieving high-affinity PR binding and functional antagonism.

Nuclear Receptor Antagonism Progesterone Receptor (PR) Steroid Receptor Modulation

6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one: Evidence-Backed Application Scenarios


Fragment-Based Screening for LXRβ Modulators

Given its measurable, albeit weak, binding to LXRβ (Ki = 62 µM) and functional agonist activity (EC50 = 593 µM) [1], this compound serves as a validated fragment hit for initiating LXRβ-focused medicinal chemistry campaigns. Researchers can utilize it as a starting point for structure-guided optimization to improve affinity and efficacy for this nuclear receptor target, which is implicated in cholesterol homeostasis and inflammation [2].

Negative Control for Xanthine Oxidase Assays

The confirmed lack of activity against xanthine oxidase at 50 µg/mL [1] makes this compound a suitable negative control in enzyme inhibition studies. It allows researchers to benchmark assay sensitivity and confirm that observed inhibition from other test compounds is not due to non-specific effects or assay interference, thereby increasing the robustness of screening data.

Key Intermediate for Progesterone Receptor Antagonists

SAR analysis of related 6-aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones indicates that the 6,8-dimethyl substitution is essential for achieving potent PR antagonism [1]. This compound is therefore a critical synthetic intermediate for generating novel PR antagonists, which are of interest for treating conditions such as endometriosis, uterine fibroids, and certain hormone-dependent cancers [2].

Building Block for Exploring Substitution Effects on Nuclear Receptor Selectivity

The distinct activity profile—weak LXRβ agonism combined with inactivity at xanthine oxidase and the potential for high PR antagonism upon further derivatization [1]—makes this compound a valuable tool for probing how the 6,8-dimethyl substitution pattern influences selectivity across different nuclear receptor and enzyme targets. This is crucial for de-risking lead optimization by identifying structural features that minimize off-target liabilities [2].

Quote Request

Request a Quote for 6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.